2,2-Dimethyl-1-(4-(6-((6-methylpyridin-2-yl)amino)pyridazin-3-yl)piperazin-1-yl)propan-1-one
Description
Properties
IUPAC Name |
2,2-dimethyl-1-[4-[6-[(6-methylpyridin-2-yl)amino]pyridazin-3-yl]piperazin-1-yl]propan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N6O/c1-14-6-5-7-15(20-14)21-16-8-9-17(23-22-16)24-10-12-25(13-11-24)18(26)19(2,3)4/h5-9H,10-13H2,1-4H3,(H,20,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAOUSKCZVBRGOK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC2=NN=C(C=C2)N3CCN(CC3)C(=O)C(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2,2-Dimethyl-1-(4-(6-((6-methylpyridin-2-yl)amino)pyridazin-3-yl)piperazin-1-yl)propan-1-one, also known by its CAS number 1021222-39-8, is a complex organic compound with potential biological applications. This article explores its biological activity, pharmacological properties, and relevant research findings.
The compound has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Weight | 354.458 g/mol |
| Molecular Formula | C19H26N6O |
| SMILES | Cc1cccc(Nc2ccc(nn2)N2CCN(CC2)C(=O)C(C)(C)C)n1 |
Research indicates that this compound may interact with various biological pathways. The presence of the piperazine and pyridazine moieties suggests potential activity against certain targets, including enzymes involved in inflammatory responses and possibly cancer pathways. Specifically, it may influence nitric oxide (NO) production, which plays a significant role in immune responses and inflammation .
Pharmacological Profile
The compound's pharmacological profile includes:
- Absorption : High probability of human intestinal absorption.
- Blood-Brain Barrier : Likely to penetrate the blood-brain barrier.
- CYP450 Interaction : Non-substrate for several CYP450 enzymes, indicating a lower likelihood of drug-drug interactions through this pathway .
Inhibition Studies
In studies evaluating its inhibitory effects on fatty acid-binding protein 4 (FABP4), a critical target in metabolic disorders, the compound demonstrated significant inhibitory activity. The IC50 value was reported at 2.97 µM, which is lower than the reference compound arachidonic acid (IC50 = 3.42 µM), indicating its potential as a therapeutic agent in metabolic diseases .
Study 1: FABP4 Inhibition
In a recent study published in MDPI, researchers synthesized various derivatives of pyridazinone and evaluated their ability to inhibit FABP4. Among these, the compound exhibited one of the most potent activities, suggesting its relevance in developing new treatments for obesity-related conditions .
Study 2: Anti-inflammatory Effects
Another study focused on the anti-inflammatory properties of compounds similar to this one. It was found that compounds with similar structural features could reduce the synthesis of pro-inflammatory cytokines such as IL-6 and IL-8 in macrophages. This suggests that the compound may have applications in treating inflammatory diseases .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycle and Pharmacophore Variations
- Core: Phthalazinone (vs. pyridazine in the target compound).
- Key Substituents : Pyrimidinylmethyl and s-butyl groups.
- Synthesis : Pd(OAc)₂-catalyzed coupling in DMF (72% yield); IR data (1634 cm⁻¹, C=O stretch) aligns with the target’s ketone group .
- Core: Thieno[3,2-d]pyrimidine (vs. pyridazine).
- Key Substituents : Methanesulfonyl-piperazine and morpholine.
- Mass Spec: MH⁺ 494.19 (higher molecular weight than the target compound, inferred due to the thienopyrimidine core).
- Significance: The thienopyrimidine core’s sulfur atom may enhance lipophilicity compared to pyridazine, impacting membrane permeability .
- Core: 2-Aminopyrimidine (vs. pyridazine).
- Key Substituents: Piperidin-1-yl-propanol and 4-methylpiperazine.
- Design Strategy : Systematic modification of pyrimidine substituents to optimize pharmacokinetics.
- Significance : Pyrimidine derivatives often exhibit higher metabolic stability than pyridazine analogs due to reduced ring strain .
Substituent Effects on Physicochemical Properties
Key Observations :
- The target compound’s pyridazine core and 6-methylpyridin-2-ylamino group may improve target selectivity compared to pyrimidine/thienopyrimidine analogs.
- Piperazine-linked compounds (e.g., EP 2 402 347 A1) often exhibit enhanced aqueous solubility compared to purely lipophilic analogs.
Research Findings and Implications
- Structural Flexibility : Piperazine linkers (common across all compounds) allow for modular design but may introduce conformational heterogeneity.
- Pyridazine vs. Pyrimidine : Pyridazine’s electron-deficient nature may enhance binding to ATP pockets in kinases but reduce metabolic stability compared to pyrimidines .
- Substituent Optimization: The 6-methylpyridin-2-ylamino group in the target compound could mitigate off-target effects seen in compounds with bulkier substituents (e.g., s-butyl in 6d) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
